

# A Comparative Guide to the Kinase Selectivity of KT-474

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## Compound of Interest

Compound Name: BAY-474

Cat. No.: B3181674

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A Note on Nomenclature: This guide details the kinase selectivity profile of KT-474. Initial inquiries regarding "**BAY-474**" did not yield publicly available information on a kinase inhibitor with that designation. The data presented here corresponds to KT-474, a potent and selective IRAK4 degrader, which is likely the compound of interest for researchers in the field.

This guide provides a comprehensive overview of the kinase selectivity of KT-474, a heterobifunctional degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The data and methodologies presented are intended for researchers, scientists, and drug development professionals interested in the specific and off-target activities of this compound.

## Kinase Selectivity Profile of KT-474

KT-474 has been profiled against a panel of 468 kinases in a KINOMEScan assay at a concentration of 1  $\mu$ M. The results demonstrate a high degree of selectivity for its primary target, IRAK4. The selectivity of a compound can be quantified using a selectivity score (S-score), which is calculated by dividing the number of kinases that a compound binds to by the total number of kinases tested. A lower S-score indicates higher selectivity.

For KT-474, the S(10) at 1  $\mu$ M is 0.007, indicating that it binds to a very small fraction of the tested kinome, highlighting its specificity. The following table summarizes the binding of KT-474 to a selection of kinases, expressed as percent of control, where a lower percentage indicates stronger binding.

Kinase Target	Percent of Control (%) @ 1μM
IRAK4	<10% (Primary Target)
IRAK1	>50%
IRAK2	>50%
IRAK3 (IRAK-M)	>50%
TAK1 (MAP3K7)	>50%
BTK	>50%
JAK1	>50%
JAK2	>50%
JAK3	>50%
TYK2	>50%
p38α (MAPK14)	>50%
JNK1 (MAPK8)	>50%
ERK1 (MAPK3)	>50%
AKT1	>50%
PI3Kα	>50%
mTOR	>50%

A comprehensive list of all 468 kinases is available in the supplementary information of the source publication.

## Experimental Protocols

### KINOMEScan Competition Binding Assay

The kinase selectivity of KT-474 was determined using the KINOMEScan™ platform. This assay methodology is based on a competitive binding assay.

**Principle:** The assay measures the ability of a test compound (KT-474) to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

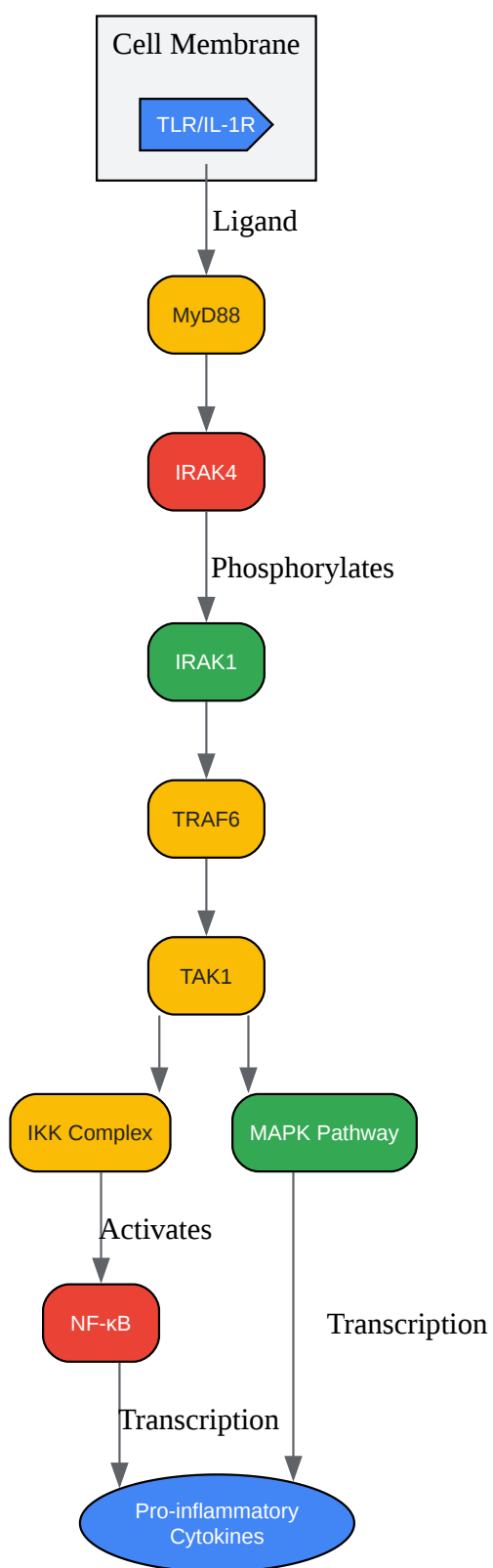
**Methodology:**

- A panel of 468 kinases is individually tested.
- Each kinase is combined with the test compound (KT-474 at 1  $\mu$ M) and a proprietary, immobilized ligand.
- The mixture is allowed to reach equilibrium.
- The amount of kinase bound to the immobilized ligand is measured by qPCR.
- The results are reported as "percent of control," where the control is a DMSO vehicle. A lower percentage of control indicates a stronger interaction between the compound and the kinase.

## Signaling Pathway and Experimental Workflow

### IRAK4 Signaling Pathway

IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including the NF- $\kappa$ B and MAPK pathways, ultimately resulting in the production of pro-inflammatory cytokines.

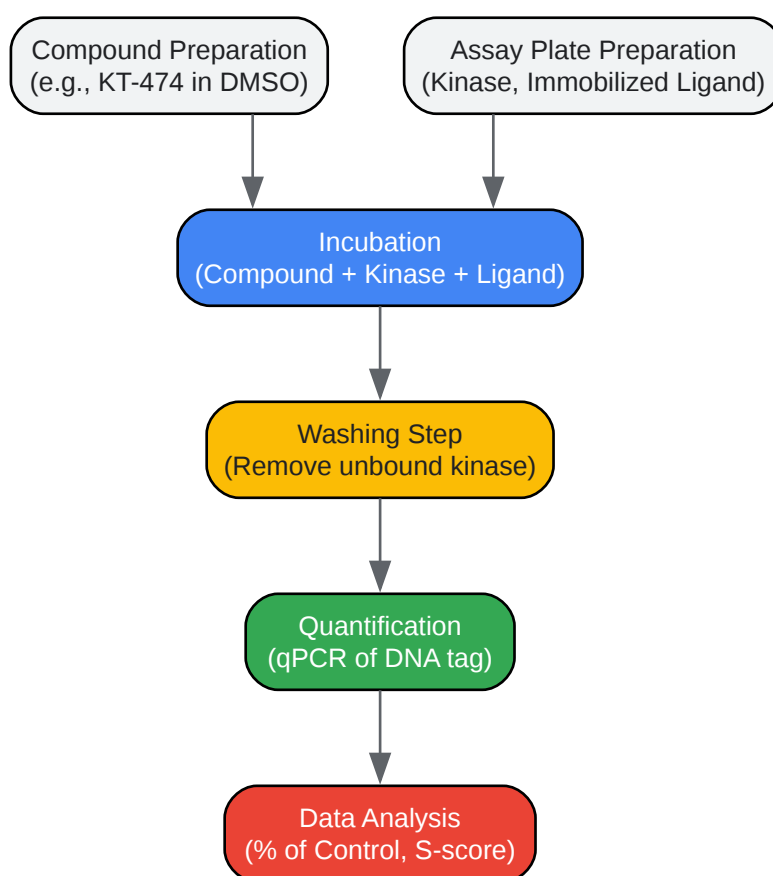


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Caption: IRAK4-mediated signaling cascade.

## Experimental Workflow for Kinase Selectivity Profiling

The general workflow for assessing kinase inhibitor selectivity using a competition binding assay like KINOMEScan involves several key steps, from compound preparation to data analysis.



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Caption: Workflow for KINOMEScan assay.

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